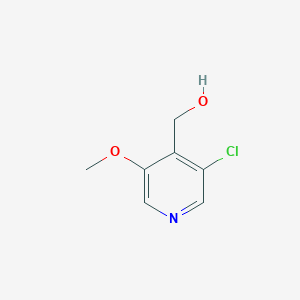
(3-Chloro-5-methoxypyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 5th position, and a hydroxymethyl group at the 4th position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-ylmethanol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-5-methoxypyridine-4-carboxylic acid.
Reduction: 5-Methoxypyridin-4-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-5-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with different positions of the chloro and methoxy groups.
(2-Chloro-4-pyridinyl)methanol: Lacks the methoxy group and has the chloro group at a different position.
(5-Methoxypyridin-3-yl)methanol: Lacks the chloro group.
Uniqueness
(3-Chloro-5-methoxypyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chloro and methoxy groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
(3-chloro-5-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3 |
Clé InChI |
PWNWTYIQFSFXRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


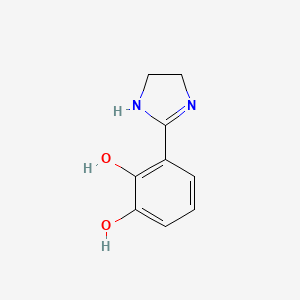
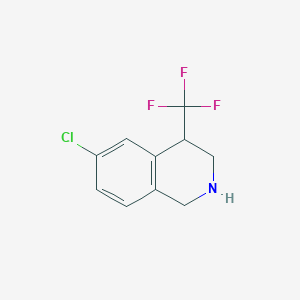
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
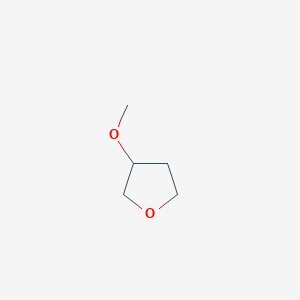
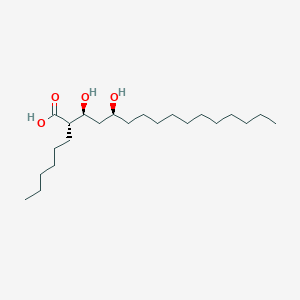
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

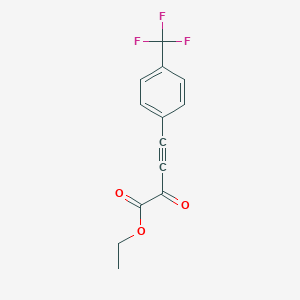
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
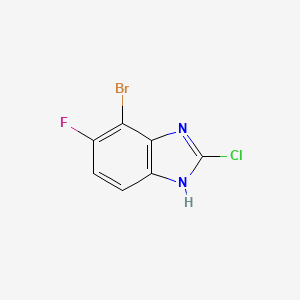


![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
